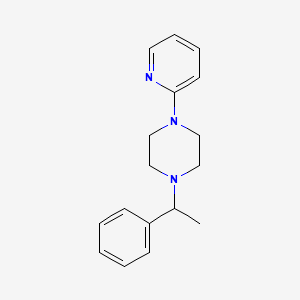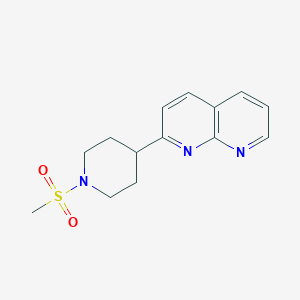![molecular formula C16H15ClN4 B12239952 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12239952.png)
6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring with a nitrile group at the 2-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Coupling with Pyridine Derivative: The next step involves coupling the piperazine intermediate with 2-chloropyridine-3-carbonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for cost-efficiency and yield, often employing continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction of the nitrile group can produce primary amines or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug discovery and development. Its ability to interact with biological targets can be exploited in the design of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(2-Chlorophenyl)piperazin-1-yl)pyridine-2-carbonitrile
- 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridine-2-carbonitrile
- 6-(4-(3-Fluorophenyl)piperazin-1-yl)pyridine-2-carbonitrile
Uniqueness
Compared to similar compounds, 6-[4-(3-Chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile stands out due to the specific positioning of the chlorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H15ClN4 |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H15ClN4/c17-13-3-1-5-15(11-13)20-7-9-21(10-8-20)16-6-2-4-14(12-18)19-16/h1-6,11H,7-10H2 |
InChI Key |
AOSGCBLSDYEXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239885.png)
![5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239893.png)
![1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239900.png)
![6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12239906.png)
![2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12239923.png)

![2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12239932.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12239933.png)
![3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12239937.png)
![N-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12239942.png)
![3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea](/img/structure/B12239945.png)
